molecular formula C14H16ClN3OS B11792358 5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine

5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine

Cat. No.: B11792358
M. Wt: 309.8 g/mol
InChI Key: WOALYCAADBROGG-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the thiazole ring, which is further substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the thiazole intermediate.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and the thiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and morpholine positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: 4-chlorobenzyl chloride, morpholine, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, disrupting metabolic pathways in microorganisms.

    Interacting with Cell Membranes: The compound may interact with cell membranes, leading to increased permeability and cell death.

    Binding to DNA: It can bind to DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, coupled with the morpholine and 4-chlorobenzyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine

InChI

InChI=1S/C14H16ClN3OS/c15-11-3-1-10(2-4-11)9-12-13(16)17-14(20-12)18-5-7-19-8-6-18/h1-4H,5-9,16H2

InChI Key

WOALYCAADBROGG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)CC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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